molecular formula C9H9NO5S2 B1423863 methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 59804-25-0

methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B1423863
CAS No.: 59804-25-0
M. Wt: 275.3 g/mol
InChI Key: OKNMAOBDSCJUDO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide can be traced to the broader exploration of thiazine derivatives that began in the mid-20th century. The compound was officially registered with the Chemical Abstracts Service under the identifier 59804-25-0, establishing its formal recognition in chemical literature. The discovery and characterization of this particular thieno-thiazine derivative emerged from systematic investigations into heterocyclic compounds containing both sulfur and nitrogen atoms, which demonstrated promising biological activities.

Patent literature reveals that the compound gained particular prominence through its identification as a key intermediate in the synthesis of tenoxicam, a nonsteroidal anti-inflammatory drug. The synthesis pathways described in Chinese patent CN106916169A and related documents demonstrate the compound's role in pharmaceutical manufacturing processes, highlighting its industrial significance beyond purely academic interest. The development of efficient synthetic routes for this compound represented a significant advancement in pharmaceutical chemistry, as it enabled the production of important therapeutic agents through more controlled and reproducible processes.

The compound's discovery was part of a broader systematic exploration of thieno-thiazine ring systems that emerged from the recognition that fused heterocyclic structures often exhibit enhanced biological activities compared to their simpler counterparts. Research groups investigating thiazine derivatives in the 1970s and 1980s identified this particular structural motif as exhibiting unique properties that warranted further investigation. The historical context of its discovery reflects the evolution of heterocyclic chemistry from empirical observations to systematic structure-activity relationship studies.

Structural Significance in Heterocyclic Chemistry

The structural architecture of methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide represents a sophisticated example of fused heterocyclic systems that combine thiophene and thiazine rings. The compound features a thieno[2,3-e]thiazine ring system, which is characteristic of many bioactive compounds and demonstrates the importance of heteroatom positioning in determining molecular properties. The presence of both sulfur and nitrogen heteroatoms in the fused ring system creates unique electronic properties that distinguish this compound from simpler heterocyclic structures.

The 1,1-dioxide functionality represents a critical structural feature that significantly influences the compound's chemical behavior and biological activity. This sulfonyl group introduces additional polarity and potential for hydrogen bonding interactions, which can affect both the compound's solubility properties and its ability to interact with biological targets. The positioning of the dioxide group within the thiazine ring creates a specific electronic environment that contributes to the compound's overall reactivity profile and stability characteristics.

Research into heterocyclic thiazine derivatives has demonstrated that the structural uniqueness of these compounds lies in their ability to accommodate various substituents while maintaining their core ring system integrity. The methyl ester functionality at position 3 and the hydroxyl group at position 4 create additional sites for potential chemical modification, making this compound particularly valuable as a synthetic intermediate. The structural complexity of the thieno-thiazine system allows for precise molecular engineering to achieve desired properties in pharmaceutical applications.

Structural Feature Chemical Significance Impact on Properties
Thieno-thiazine ring system Fused heterocyclic core Enhanced stability and biological activity
1,1-dioxide group Sulfonyl functionality Increased polarity and hydrogen bonding capacity
Methyl ester at position 3 Esterification site Improved solubility and synthetic versatility
Hydroxyl group at position 4 Hydrogen bond donor Enhanced biological interactions

Relevance in Pharmaceutical and Materials Science

The pharmaceutical relevance of methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide extends far beyond its role as a synthetic intermediate, encompassing its contribution to the development of therapeutic agents with diverse biological activities. The compound serves as a key intermediate in the synthesis of tenoxicam, demonstrating its crucial role in the pharmaceutical supply chain for nonsteroidal anti-inflammatory drugs. This application highlights how structural modifications of heterocyclic compounds can lead to significant therapeutic advances.

Research has identified that thiazine derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating broad-spectrum antimicrobial activity that could be valuable for pharmaceutical development. The compound has also shown promising anticancer activity, with in vitro studies demonstrating its ability to induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells and A549 lung cancer cells.

The anti-inflammatory properties of this compound have been highlighted in several studies, showing its ability to inhibit pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6. These findings suggest potential applications beyond its current use as a synthetic intermediate, possibly leading to the development of new therapeutic agents. The compound's biological activities are largely attributed to its ability to interact with cellular targets involved in inflammation and cell proliferation processes.

In materials science applications, the unique structural features of thieno-thiazine compounds make them attractive candidates for various technological applications. The fused ring system provides structural rigidity and thermal stability, while the presence of heteroatoms allows for specific electronic properties that can be exploited in materials design. Research into zinc complexes of thiazine ligands has demonstrated potential applications in catalysis and materials chemistry, suggesting broader utility beyond pharmaceutical applications.

Application Area Specific Use Research Status
Pharmaceutical synthesis Tenoxicam intermediate Established commercial use
Antimicrobial agents Broad-spectrum activity In vitro studies completed
Anticancer research Apoptosis induction Preclinical investigation
Anti-inflammatory therapy Cytokine inhibition Laboratory studies
Materials science Catalytic applications Early research phase

The compound's relevance in pharmaceutical and materials science continues to expand as researchers explore new applications for thieno-thiazine derivatives. The systematic investigation of structure-activity relationships has revealed that modifications to the core thieno-thiazine structure can lead to compounds with enhanced biological activities or novel properties suitable for materials applications. This ongoing research demonstrates the continuing importance of this compound as both a practical synthetic intermediate and a template for future drug discovery efforts.

Properties

IUPAC Name

methyl 4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S2/c1-10-6(9(12)15-2)7(11)8-5(3-4-16-8)17(10,13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNMAOBDSCJUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975211
Record name Methyl 4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
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Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59804-25-0
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide
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Record name Methyl 4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide
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Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it would be possible to map the compound’s effects on various biochemical pathways.

Biological Activity

Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS No. 868393-66-2) is a compound belonging to the thiazine class of heterocyclic organic compounds. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C₉H₉N₁O₅S₂
  • Molecular Weight : 261.27 g/mol
  • Structure : The compound features a thieno-thiazine ring system, which is characteristic of many bioactive compounds.

1. Antimicrobial Activity

Research indicates that thiazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate inhibition
Candida albicansEffective antifungal activity

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)10Cell cycle arrest

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines in cell cultures.

Cytokine Effect
TNF-alphaDecreased secretion
IL-6Inhibition observed

The biological activities of this compound are largely attributed to its ability to interact with cellular targets involved in inflammation and cell proliferation. The compound's structure allows it to bind to specific receptors or enzymes that play crucial roles in these processes.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiazine derivatives against clinical isolates of pathogens, this compound exhibited promising results against resistant strains of Staphylococcus aureus. The study concluded that modifications in the thiazine structure could enhance antimicrobial potency.

Case Study 2: Anticancer Screening

A research group investigated the anticancer effects of this compound on several human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways. This suggests potential for development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Core Modifications

Benzothiazine Derivatives
  • Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (): Core: Benzothiazine (benzene fused with thiazine) instead of thienothiazine. Substituents: Ethyl group at position 2 vs. methyl in the target compound. Properties: Exhibits hydrogen bonding and π-π stacking in crystal structures, contributing to higher thermal stability compared to thienothiazine derivatives .
  • Dimeric 1,2-Benzothiazine 1,1-dioxide (Compound 6, ): Structure: Two benzothiazine units linked via an ether bridge. Synthesis: Uses silver oxide-mediated dimerization, contrasting with the cyclization methods for thienothiazines .
Thienothiadiazine and Thienodithiazine Derivatives
  • 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26, ): Core: Thieno[3,2-e]thiadiazine with an additional sulfur atom in the ring. Properties: Lower melting point (85–86°C) due to reduced hydrogen-bonding capacity compared to the target compound .
  • Thieno[2,3-e]-1,4,2-dithiazine 1,1-dioxide (): Core: Incorporates two sulfur atoms in the thiazine ring. Significance: Designed as a bioisostere for benzodithiazines, highlighting the role of thiophene in enhancing metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₉H₉NO₅S₂ 275.293 N/A Carboxylate ester, 1,1-dioxide
Methyl 2-ethyl-benzothiazine () C₁₂H₁₃NO₅S 283.30 N/A Hydroxy, ethyl substituent
4-Allyl-thienothiadiazine (Compound 26) C₈H₉ClN₂O₂S₂ 264.80 85–86 Allyl, chloro substituent
Tenoxicam Cyclocondensate () C₈H₇NO₅S₂ 261.27 N/A Similar core, smaller substituents

The target’s higher molecular weight compared to Tenoxicam cyclocondensate (C₈H₇NO₅S₂) reflects its additional methyl group, which may enhance lipophilicity .

Q & A

What are the optimal synthetic routes for preparing methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide?

Level: Basic
Methodological Answer:
The synthesis typically involves alkylation and esterification steps. For example, describes a procedure where methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is reacted with ethyl iodide in acetonitrile under reflux with anhydrous potassium carbonate as a base. After 7 hours, the solvent is removed under vacuum, and the product is purified via recrystallization (77.8% yield). Key parameters include:

  • Reagent ratios: Excess alkylating agent (e.g., 5:1 molar ratio of ethyl iodide to substrate).
  • Solvent choice: Acetonitrile for polar aprotic conditions.
  • Purification: Slow evaporation of chloroform or methanol solutions to obtain crystalline products.

For thieno-thiazine derivatives, highlights the use of sodium borohydride in isopropanol for reductions, followed by extraction with chloroforom/water.

How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding network of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. and detail protocols using Bruker APEXII CCD detectors and SHELX software (SHELXS-97/SHELXL-97) for structure refinement. Key steps include:

  • Data collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 296 K.
  • Hydrogen bonding analysis: Intramolecular O–H⋯O and C–H⋯O interactions form six-membered rings, while intermolecular C–H⋯O bonds create zig-zag chains (e.g., ).
  • Conformational analysis: The thiazine ring adopts a distorted half-chair conformation, with deviations quantified using least-squares planes (r.m.s. deviation ~0.0156 Å).

What advanced NMR strategies resolve contradictions in spectral assignments for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in 1H^{1}\text{H} and 13C^{13}\text{C} NMR data (e.g., conflicting coupling constants or peak splitting) can be addressed via:

  • 2D NMR (COSY, HSQC, HMBC): Correlates proton-proton and heteronuclear couplings to assign signals unambiguously ( , ).
  • Variable-temperature NMR: Resolves dynamic effects (e.g., rotamers) that obscure splitting patterns.
  • Computational NMR prediction: Tools like Gaussian or ACD/Labs simulate spectra using DFT-optimized geometries, cross-validated against experimental data.

How do intermolecular interactions influence crystallization and polymorph stability?

Level: Advanced
Methodological Answer:
Hydrogen bonding and π-π stacking dictate packing motifs. identifies C–H⋯O (2.50–2.60 Å) and π-π interactions (centroid separation ~3.619 Å) as critical for forming centrosymmetric dimers. To assess polymorphism:

  • Thermal analysis (DSC/TGA): Identifies phase transitions and stability ranges.
  • Hirshfeld surface analysis: Quantifies interaction contributions (e.g., O⋯H, S⋯H contacts) using CrystalExplorer.
  • Solvent screening: Recrystallization from methanol vs. acetonitrile may yield distinct polymorphs due to solvent polarity effects.

What computational methods predict the compound’s reactivity and electronic properties?

Level: Advanced
Methodological Answer:

  • DFT calculations (Gaussian, ORCA): Optimize geometry at B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution ( ).
  • Molecular docking (AutoDock Vina): Screens binding affinity to COX-2 (linked to anti-inflammatory activity in ) by aligning the carboxylate group with catalytic residues.
  • MD simulations (GROMACS): Models solvation effects and conformational flexibility in aqueous/PBS buffers.

How can stability studies under varying pH and temperature guide formulation development?

Level: Advanced
Methodological Answer:

  • Forced degradation studies: Expose the compound to HCl (0.1 M), NaOH (0.1 M), and H2_2O2_2 (3%) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) ( ).
  • Kinetic modeling: Fit degradation data to zero/first-order models to calculate activation energy (Ea_a) using the Arrhenius equation.
  • Lyophilization trials: Assess stability in lyophilized vs. solution states by measuring residual moisture (Karl Fischer) and amorphous/crystalline content (PXRD).

How does structural modification (e.g., alkyl chain variation) impact biological activity?

Level: Advanced
Methodological Answer:

  • Isosteric replacements: Replace the methyl group with ethyl or allyl (as in and ) to evaluate steric/electronic effects on COX-2 inhibition (via in vitro enzyme assays).
  • SAR analysis: Compare IC50_{50} values of analogs (e.g., Tenoxicam in ) to identify critical substituents.
  • LogP measurements (shake-flask method): Quantify hydrophobicity changes impacting membrane permeability.

What analytical techniques detect and quantify impurities in synthesized batches?

Level: Basic
Methodological Answer:

  • HPLC-MS: Use a C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 20 min). Detect impurities like unreacted intermediates (e.g., methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate) via m/z signals ( ).
  • NMR spiking experiments: Add reference standards of suspected impurities (e.g., Tenoxicam Impurity B) to confirm identity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 2
methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

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